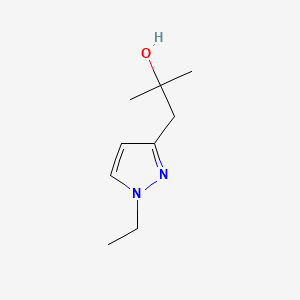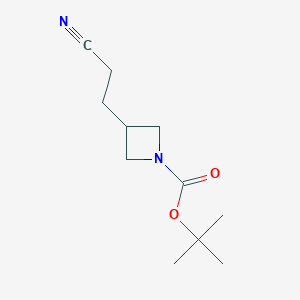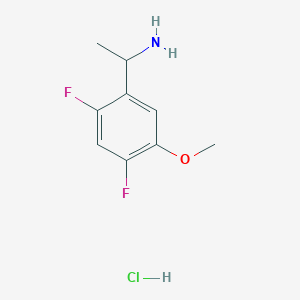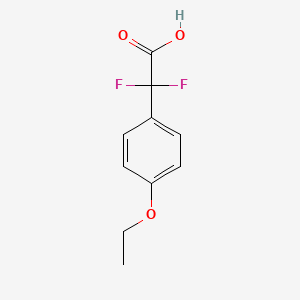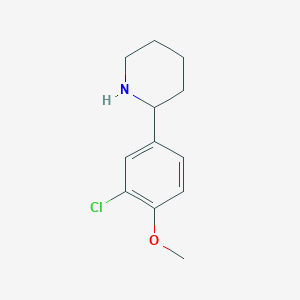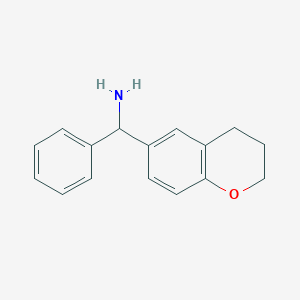
Chroman-6-yl(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-6-yl(phenyl)methanamine is a compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chroman ring system attached to a phenylmethanamine group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chroman-6-yl(phenyl)methanamine typically involves the reaction of chroman derivatives with phenylmethanamine under specific conditions. One common method includes the use of modularly designed organocatalysts (MDOs) to facilitate the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a series of oxidation and dehydroxylation steps . This method ensures high yields and excellent stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chroman-6-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chroman ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Chromanones or chromones.
Reduction: Alcohols or amines.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chroman-6-yl(phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Chroman-6-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of certain inflammatory markers such as TNF-α and ICAM-1 on endothelial cells, thereby exerting anti-inflammatory effects . The presence of functional groups on the chroman ring allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Chromanone: Similar structure but lacks the phenylmethanamine group. Exhibits different biological activities.
Chromone: Contains a double bond between C-2 and C-3, leading to variations in biological activities.
Coumarin: Another oxygen-containing heterocycle with diverse biological properties.
Uniqueness: Chroman-6-yl(phenyl)methanamine is unique due to the presence of both the chroman ring and the phenylmethanamine group, which contribute to its distinct chemical properties and biological activities. This combination allows it to exhibit a broader range of pharmacological effects compared to its analogs .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl(phenyl)methanamine |
InChI |
InChI=1S/C16H17NO/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11,16H,4,7,10,17H2 |
InChI Key |
QCZBIUHQGHMDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(C3=CC=CC=C3)N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
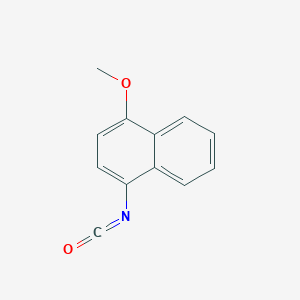
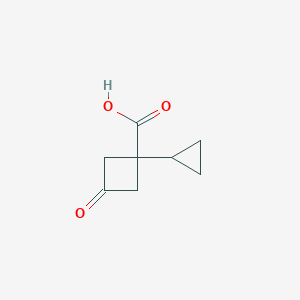

![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
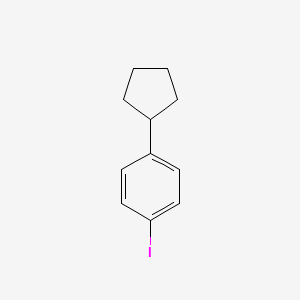

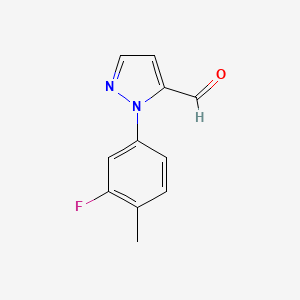
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
